molecular formula C15H20F2N2O B2401748 N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide CAS No. 2034461-75-9

N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide

Cat. No.: B2401748
CAS No.: 2034461-75-9
M. Wt: 282.335
InChI Key: ZJDSLKWVOCGEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,4-Difluorocyclohexyl)-4-(dimethylamino)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzamide core structure, a common motif in many biologically active molecules and approved therapeutics . The compound's structure incorporates a 4,4-difluorocyclohexyl group, which can enhance metabolic stability and membrane permeability, and a 4-(dimethylamino)phenyl group, which can influence the molecule's electronic properties and its interaction with biological targets . Benzamide derivatives are explored for a wide range of therapeutic applications. Research on structurally related compounds has indicated potential for targeting central nervous system (CNS) pathways, including serotonin receptors, which are relevant for conditions like chronic pain and pruritus . Furthermore, similar molecular scaffolds are investigated as inhibitors of specific protein-protein interactions or enzymes, such as polo-like kinase 1 (Plk1), highlighting their potential utility in oncology research . This combination of structural features makes this compound a valuable scaffold for probe discovery, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. It is supplied For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O/c1-19(2)13-5-3-11(4-6-13)14(20)18-12-7-9-15(16,17)10-8-12/h3-6,12H,7-10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDSLKWVOCGEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that may influence its biological properties. The presence of the difluorocyclohexyl group is expected to enhance its binding affinity towards various molecular targets.

The compound's mechanism of action primarily involves interactions with specific enzymes and receptors. The difluorocyclohexyl moiety is thought to increase the compound's selectivity and efficacy against its targets, which may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in various metabolic pathways.
  • Receptor Modulation : Interaction with certain receptors that could lead to downstream biological effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it has shown promising results against human myelodysplastic syndrome cell lines, where it induced apoptosis and cell cycle arrest.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDACs leads to increased acetylation of histones, thereby affecting gene expression related to cell growth and apoptosis.

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

StudyBiological ActivityMethodologyKey Findings
Antitumor ActivityIn vitro assaysInduced apoptosis in SKM-1 cell line; enhanced acetylation of histones
Enzyme InhibitionEnzyme assaysSignificant inhibition of HDAC isoforms with IC50 values indicating potency
Receptor InteractionBinding studiesHigh binding affinity towards specific receptors leading to modulation of signaling pathways

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, indicating its potential as an antitumor agent.
  • Animal Models : In vivo studies using xenograft models showed that this compound significantly reduced tumor growth compared to controls, suggesting effective antitumor activity.

Q & A

Q. What role do aromatic substituents play in modulating selectivity between enzyme isoforms?

  • The 4-(dimethylamino)benzamide scaffold shows higher selectivity for HDAC6 over HDAC1 (IC50 ratio >10:1) due to interactions with the isoform-specific surface pocket.
  • Substituting the benzamide with pyrimidine-5-carboxamide (e.g., in analog N-(4,4-difluorocyclohexyl)-2-(pyrimidine-5-carboxamido)thiazole-4-carboxamide) shifts selectivity toward kinase targets .

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